2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a cyclopropanesulfonyl group, which adds to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the diazepane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiazole core can interact with various receptors, influencing cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: A precursor used in the synthesis of the target compound.
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole: A structurally similar compound with different substituents on the benzothiazole ring.
7-chloro-2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole: Another analog with a chlorine substituent
Uniqueness
The uniqueness of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N3O3S2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H23N3O3S2/c1-12-4-7-14(23-2)15-16(12)24-17(18-15)19-8-3-9-20(11-10-19)25(21,22)13-5-6-13/h4,7,13H,3,5-6,8-11H2,1-2H3 |
InChI Key |
MLNVWVISOISYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCN(CC3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
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